- Preparation of N-unsubstituted-4-formylpyrazole, China, , ,

Cas no 938066-17-2 (4-iodo-1-(oxan-2-yl)-1H-pyrazole)

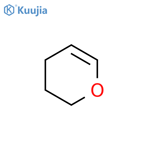

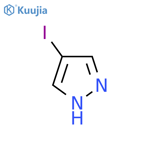

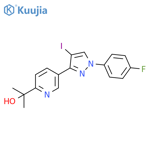

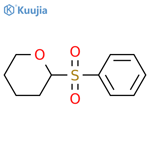

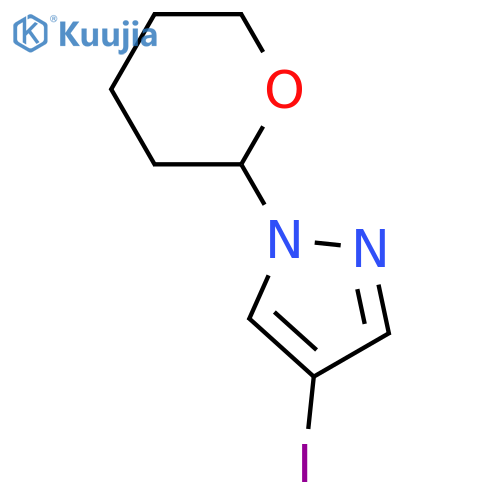

938066-17-2 structure

商品名:4-iodo-1-(oxan-2-yl)-1H-pyrazole

CAS番号:938066-17-2

MF:C8H11IN2O

メガワット:278.090214014053

MDL:MFCD19689194

CID:1074777

PubChem ID:16216709

4-iodo-1-(oxan-2-yl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole

- 4-iodo-1-(oxan-2-yl)pyrazole

- 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

- 4-Iodo-1-tetrahydropyran-2-yl-pyrazole

- 4-iodo-1-(oxan-2-yl)-1H-pyrazole

- XOMUJCQTYLHICW-UHFFFAOYSA-N

- BBL103197

- 3745AF

- STL557007

- ST24043801

- 1-(Tetrahydro-2H-pyran-2-yl)-4-iodo-1H-pyrazole

- 4-iodo-1-(tetrahydro-2-H-pyran-2-yl)-1-H-pyrazole

- 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyraz

- 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (ACI)

- 4-Iodo-1-(tetrahydropyran-2-yl)pyrazole

-

- MDL: MFCD19689194

- インチ: 1S/C8H11IN2O/c9-7-5-10-11(6-7)8-3-1-2-4-12-8/h5-6,8H,1-4H2

- InChIKey: XOMUJCQTYLHICW-UHFFFAOYSA-N

- ほほえんだ: IC1=CN(C2CCCCO2)N=C1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 156

- トポロジー分子極性表面積: 27

4-iodo-1-(oxan-2-yl)-1H-pyrazole セキュリティ情報

- 危害声明: H315-H319-H335

- ちょぞうじょうけん:Keep in dark place,Sealed in dry,2-8°C

4-iodo-1-(oxan-2-yl)-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A109827-1g |

4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |

938066-17-2 | 98% | 1g |

$24.0 | 2025-02-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068891-25g |

4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |

938066-17-2 | 98% | 25g |

¥2001.00 | 2024-04-24 | |

| Chemenu | CM255890-10g |

4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |

938066-17-2 | 95+% | 10g |

$420 | 2021-08-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA202-5G |

4-iodo-1-(oxan-2-yl)-1H-pyrazole |

938066-17-2 | 95% | 5g |

¥ 1,280.00 | 2023-04-12 | |

| TRC | I737128-100mg |

4-Iodo-1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole |

938066-17-2 | 100mg |

$ 65.00 | 2022-06-04 | ||

| TRC | I737128-50mg |

4-Iodo-1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole |

938066-17-2 | 50mg |

$ 50.00 | 2022-06-04 | ||

| Chemenu | CM255890-1g |

4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |

938066-17-2 | 95+% | 1g |

$88 | 2021-08-04 | |

| Chemenu | CM255890-25g |

4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |

938066-17-2 | 95%+ | 25g |

$514 | 2024-07-19 | |

| Alichem | A049000259-10g |

4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole |

938066-17-2 | 97% | 10g |

$219.78 | 2023-08-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068891-100mg |

4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |

938066-17-2 | 98% | 100mg |

¥47.00 | 2024-04-24 |

4-iodo-1-(oxan-2-yl)-1H-pyrazole 合成方法

Synthetic Routes 1

はんのうじょうけん

1.1 Reagents: Trifluoroacetic acid ; 12 h, rt → reflux; reflux → rt

1.2 Reagents: Sodium hydride ; neutralized, rt

1.2 Reagents: Sodium hydride ; neutralized, rt

リファレンス

Synthetic Routes 2

はんのうじょうけん

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ; rt

リファレンス

- Piperidine and piperazine derivatives as 20-HETE formation inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 3

はんのうじょうけん

1.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ; 24 h, rt

リファレンス

- Indium-Mediated Synthesis of Heterobiaryls, Journal of Organic Chemistry, 2007, 72(9), 3589-3591

Synthetic Routes 4

はんのうじょうけん

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Acetonitrile ; rt; 16 h, 85 °C

リファレンス

- Preparation of the phthalazine derivatives as pyruvate kinase modulators, World Intellectual Property Organization, , ,

Synthetic Routes 5

はんのうじょうけん

1.1 Reagents: Trifluoroacetic acid ; 2 h, 80 °C

リファレンス

- Preparation of heterocyclic compounds as modulators of the integrated stress pathway, World Intellectual Property Organization, , ,

Synthetic Routes 6

はんのうじょうけん

1.1 Catalysts: Trifluoroacetic acid Solvents: Toluene ; 1 h, 80 °C; 80 °C → rt

1.2 Reagents: Sodium carbonate Solvents: Water

1.2 Reagents: Sodium carbonate Solvents: Water

リファレンス

- Preparation of pyrazolyl-3,4-dihydroquinolin-2-one as aldosterone synthase inhibitors useful in therapy, World Intellectual Property Organization, , ,

Synthetic Routes 7

はんのうじょうけん

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethyl acetate ; 1 h, 90 °C

リファレンス

- Structure-based design, synthesis and biological evaluation of diphenylmethylamine derivatives as novel Akt1 inhibitors, European Journal of Medicinal Chemistry, 2014, 73, 167-176

Synthetic Routes 8

はんのうじょうけん

1.1 Catalysts: Trifluoroacetic acid Solvents: Toluene ; 95 °C

リファレンス

- Functionalized pyrazoles as agents in C-C cross coupling reactions, Zeitschrift fuer Naturforschung, 2014, 69(1), 83-97

Synthetic Routes 9

はんのうじょうけん

1.1 Reagents: Trifluoroacetic acid Solvents: Toluene ; 10 min, 60 °C; 60 °C → rt

リファレンス

- Pyrazole derivatives useful as inhibitors of FAAH and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,

Synthetic Routes 10

はんのうじょうけん

リファレンス

- Preparation of pyrazolo-pyridine-containing sulfonylurea derivatives as inhibitors of NLRP3 and interleukin-1 activity useful in treatment and prevention of diseases, World Intellectual Property Organization, , ,

Synthetic Routes 11

はんのうじょうけん

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ; 2 h, rt

リファレンス

- Preparation of naphthyridine compounds as inhibitors of HPK1 useful for treatment of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 12

はんのうじょうけん

1.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ; 12 h, 20 °C

リファレンス

- Preparation of pyrazolyl sulfonylureas as NLRP3 inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 13

はんのうじょうけん

1.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ; 12 h, 20 °C

リファレンス

- Preparation of novel sulfonamide carboxamide compounds as NLRP3 inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 14

はんのうじょうけん

1.1 Catalysts: Methanesulfonic acid Solvents: Tetrahydrofuran ; 20 min, rt → 40 °C

1.2 Solvents: Tetrahydrofuran ; 60 min, 40 °C; 2.5 h, 40 °C

1.2 Solvents: Tetrahydrofuran ; 60 min, 40 °C; 2.5 h, 40 °C

リファレンス

- Process for the manufacture of 1,4-disubstituted pyridazine compounds, World Intellectual Property Organization, , ,

Synthetic Routes 15

はんのうじょうけん

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Acetonitrile ; 3 h, rt → reflux

リファレンス

- 1,1'-Bis(pyrazol-4-yl)ferrocenes: Potential Clip Ligands and Their Supramolecular Structures, European Journal of Inorganic Chemistry, 2017, 2017(2), 446-453

Synthetic Routes 16

はんのうじょうけん

1.1 Reagents: Sodium bicarbonate , Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Tetrahydrofuran

リファレンス

- Methodology Towards the Synthesis of Imidazole Containing Biologically Active Molecules, 1993, , ,

Synthetic Routes 17

はんのうじょうけん

1.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ; 12 h, 20 °C

リファレンス

- Preparation of sulfonylureas and sulfonylthioureas as NLRP3 inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 18

はんのうじょうけん

リファレンス

- Preparation of phthalazine derivatives as pyruvate kinase modulators, World Intellectual Property Organization, , ,

4-iodo-1-(oxan-2-yl)-1H-pyrazole Raw materials

- 2H-Pyran,tetrahydro-2-(phenylsulfonyl)-

- 3,4-Dihydro-2H-pyran

- 5-[1-(4-Fluorophenyl)-4-iodo-1H-pyrazol-3-yl]-α,α-dimethyl-2-pyridinemethanol

- 4-Iodopyrazole

4-iodo-1-(oxan-2-yl)-1H-pyrazole Preparation Products

4-iodo-1-(oxan-2-yl)-1H-pyrazole 関連文献

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

2. Back matter

-

Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479

938066-17-2 (4-iodo-1-(oxan-2-yl)-1H-pyrazole) 関連製品

- 1805471-77-5(Ethyl 3-chloro-5-cyano-4-fluorophenylacetate)

- 2198126-42-8(2-Methyl-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine)

- 1261667-34-8(Methyl 3-amino-2-(perfluorophenyl)isonicotinate)

- 128486-89-5(6-Hydroxy Alosetron)

- 1251695-59-6(2-3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl-N-cyclohexylacetamide)

- 2176069-64-8(N-{1-(2-hydroxyethoxy)cyclopentylmethyl}-2,1,3-benzothiadiazole-5-carboxamide)

- 1203683-65-1(Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride)

- 2228913-69-5(1-(5-fluoropyridin-3-yl)cyclopropylmethanol)

- 477857-17-3(2-Fluoro1,1'-biphenyl-4-yl 3-(trifluoromethyl)benzenecarboxylate)

- 2228496-94-2(tert-butyl N-[3-(2-amino-1,1-difluoroethyl)-4-hydroxyphenyl]carbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:938066-17-2)4-iodo-1-(oxan-2-yl)-1H-pyrazole

清らかである:99%

はかる:25g

価格 ($):241.0